molecular formula C14H16N4O B11796230 1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole

1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole

Cat. No.: B11796230
M. Wt: 256.30 g/mol
InChI Key: ORQBTPRNADGZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, due to its bioactive properties.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

1-Benzyl-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-1H-pyrazole can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

1-benzyl-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)pyrazole

InChI

InChI=1S/C14H16N4O/c1-2-4-12(5-3-1)10-18-9-6-14(17-18)19-11-13-15-7-8-16-13/h1-6,9H,7-8,10-11H2,(H,15,16)

InChI Key

ORQBTPRNADGZBH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)COC2=NN(C=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.